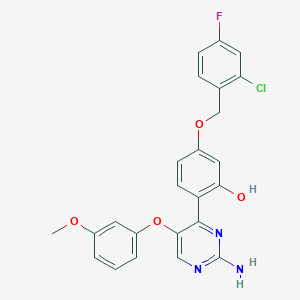

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-4-fluorobenzyl)oxy)phenol

Description

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-4-fluorobenzyl)oxy)phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-amino group, a 3-methoxyphenoxy moiety at position 5, and a 5-((2-chloro-4-fluorobenzyl)oxy)phenol group. This structural complexity confers unique physicochemical and biological properties. The 3-methoxyphenoxy group enhances solubility and modulates electronic interactions, while the 2-chloro-4-fluorobenzyl substituent contributes to lipophilicity and target binding affinity. Such derivatives are often explored for therapeutic applications, including antiviral and anticancer activities, due to their ability to interfere with protein-protein or protein-nucleic acid interactions .

Properties

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFN3O4/c1-31-16-3-2-4-18(10-16)33-22-12-28-24(27)29-23(22)19-8-7-17(11-21(19)30)32-13-14-5-6-15(26)9-20(14)25/h2-12,30H,13H2,1H3,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKRSDMNIYSOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-4-fluorobenzyl)oxy)phenol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core and various functional groups, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈ClF₁N₃O₄ |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 905432-46-4 |

| Functional Groups | Amino, methoxyphenoxy, phenol, chloro, fluorobenzyl |

This compound's structural features allow it to engage in various biochemical interactions, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in signaling pathways. Research indicates that it may inhibit key signaling cascades associated with allergic responses by blocking Immunoglobulin E (IgE) and Immunoglobulin G (IgG) receptor signaling. This inhibition can lead to reduced inflammation and allergic reactions, suggesting potential applications in treating allergic conditions and other inflammatory diseases.

Antiallergic Effects

Studies have shown that the compound exhibits significant antiallergic activity. It has been observed to reduce histamine release from mast cells and inhibit the degranulation process, which is critical in the pathophysiology of allergies. The inhibition of IgE-mediated signaling pathways further supports its role as a potential therapeutic agent for allergic disorders.

Antimicrobial Properties

In addition to its antiallergic effects, preliminary studies suggest that the compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents allows for potential interactions with bacterial cell membranes or metabolic pathways.

Case Studies

- Study on Allergic Response Inhibition : A recent study demonstrated that treatment with this compound significantly reduced clinical symptoms in animal models of allergy. The results indicated a decrease in serum IgE levels and a reduction in inflammatory cytokines.

- Antimicrobial Activity Assessment : In vitro tests showed that the compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.

Synthesis and Production

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving appropriate precursors.

- Substitution Reactions : Functional groups are introduced through nucleophilic substitution methods.

- Final Coupling : The final product is obtained by coupling the modified pyrimidine with a phenolic derivative under optimized conditions.

Comparison with Similar Compounds

Substituent Effects on Activity

- Methoxy Position: The 3-methoxyphenoxy group in the target compound vs.

- Halogenation: The 2-chloro-4-fluorobenzyl group in the target compound increases lipophilicity (logP ≈ 3.8) compared to non-halogenated analogs, enhancing membrane permeability and target engagement. Fluorine’s electronegativity may also stabilize hydrogen bonds in binding pockets .

- Core Modifications: Thienopyrimidine derivatives () exhibit distinct activity profiles (anticancer vs. antiviral), underscoring the pyrimidine core’s versatility in drug design .

Computational and Experimental Data

- Molecular Docking: AP-3-OMe-Ph (ΔG = -9.2 kcal/mol) and AP-NP (ΔG = -10.1 kcal/mol) showed strong binding to the hACE2-S interface, suggesting the target compound’s 3-methoxyphenoxy and chloro-fluoro benzyl groups may further optimize interactions .

- ADME Properties : Fluorinated analogs (e.g., CAS: 877794-13-3) demonstrate improved metabolic stability (t₁/₂ > 6 hrs in hepatic microsomes) compared to chlorinated derivatives, a critical factor for in vivo efficacy .

Pharmacological Implications

- Antiviral Potential: The target compound’s structural similarity to AP-3-OMe-Ph positions it as a candidate for blocking viral entry mechanisms, particularly against SARS-CoV-2 .

- Anticancer Activity : Analogous halogenated pyrimidines () inhibit anti-apoptotic proteins (MCL-1/BCL-2), suggesting possible dual therapeutic applications for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.